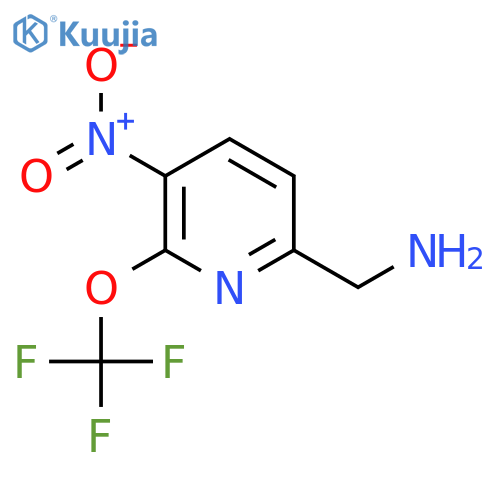Cas no 1803914-07-9 (6-(Aminomethyl)-3-nitro-2-(trifluoromethoxy)pyridine)

6-(Aminomethyl)-3-nitro-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 6-(Aminomethyl)-3-nitro-2-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7H6F3N3O3/c8-7(9,10)16-6-5(13(14)15)2-1-4(3-11)12-6/h1-2H,3,11H2
- InChIKey: LEWVTWGLDNQGGS-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C(C=CC(CN)=N1)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 256
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 94
6-(Aminomethyl)-3-nitro-2-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022002201-500mg |
6-(Aminomethyl)-3-nitro-2-(trifluoromethoxy)pyridine |
1803914-07-9 | 97% | 500mg |
$1,048.60 | 2022-04-02 | |
| Alichem | A022002201-1g |
6-(Aminomethyl)-3-nitro-2-(trifluoromethoxy)pyridine |
1803914-07-9 | 97% | 1g |
$1,747.20 | 2022-04-02 | |
| Alichem | A022002201-250mg |
6-(Aminomethyl)-3-nitro-2-(trifluoromethoxy)pyridine |
1803914-07-9 | 97% | 250mg |
$700.40 | 2022-04-02 |
6-(Aminomethyl)-3-nitro-2-(trifluoromethoxy)pyridine 関連文献
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
6-(Aminomethyl)-3-nitro-2-(trifluoromethoxy)pyridineに関する追加情報
6-(Aminomethyl)-3-nitro-2-(trifluoromethoxy)pyridine: A Comprehensive Overview
The compound 6-(Aminomethyl)-3-nitro-2-(trifluoromethoxy)pyridine, identified by the CAS number CAS No. 1803914-07-9, is a highly specialized organic molecule with significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique electronic properties and potential biological activities. The structure of this molecule features a pyridine ring substituted with three distinct groups: an aminomethyl group at position 6, a nitro group at position 3, and a trifluoromethoxy group at position 2. These substituents not only influence the chemical reactivity of the compound but also play a crucial role in determining its physical and biological properties.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 6-(Aminomethyl)-3-nitro-2-(trifluoromethoxy)pyridine, making it accessible for various research and industrial applications. The synthesis typically involves multi-step processes, including nucleophilic substitution, oxidation, and coupling reactions. The presence of electron-withdrawing groups such as the nitro and trifluoromethoxy groups significantly enhances the reactivity of the pyridine ring, making it an ideal substrate for further functionalization. Researchers have explored its use as an intermediate in the synthesis of bioactive molecules, particularly in drug discovery programs targeting cancer, inflammation, and infectious diseases.
The biological activity of CAS No. 1803914-07-9 has been a focal point of recent studies. Preclinical data suggest that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Additionally, it has shown promise as a potential anticancer agent due to its ability to induce apoptosis in cancer cells while sparing normal cells. These findings have sparked interest in further exploring its therapeutic potential through preclinical trials.
In the realm of materials science, 6-(Aminomethyl)-3-nitro-2-(trifluoromethoxy)pyridine has been investigated for its application in the development of advanced materials such as conductive polymers and sensors. The electron-withdrawing groups on the pyridine ring contribute to its high electron deficiency, which is advantageous for applications requiring high electrical conductivity. Recent studies have demonstrated its potential as a building block for next-generation electronic materials with enhanced performance characteristics.
The environmental impact and safety profile of this compound are also areas of active research. Studies have shown that while CAS No. 1803914-07-9 exhibits high efficacy in biological systems, it has a relatively low toxicity profile under controlled conditions. However, further research is required to fully understand its long-term effects on ecosystems and human health.
In conclusion, 6-(Aminomethyl)-3-nitro-2-(trifluoromethoxy)pyridine, with its unique structural features and versatile applications, represents a significant advancement in modern chemistry. Its role as an intermediate in drug discovery, material science applications, and ongoing research into its biological effects underscore its importance as a valuable compound in contemporary scientific research.
1803914-07-9 (6-(Aminomethyl)-3-nitro-2-(trifluoromethoxy)pyridine) 関連製品
- 1361545-47-2(2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrile)
- 477885-65-7(2-Chloro-N-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methylbenzenecarboxamide)
- 1713160-35-0(N,N-Dimethyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine)
- 1044135-16-1(4-(Aminosulfonyl)-N-cyclopropylbenzamide)
- 42923-79-5(7-Nitro-1,2,3,4-tetrahydroisoquinoline)
- 6868-28-6((2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide)
- 1400968-29-7((2R)-3-fluoro-3-methylbutan-2-amine)
- 135014-86-7(Benzeneethanamine, 3-ethoxy-α-methyl-)
- 1254332-83-6(1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE)
- 852373-16-1(2-{3-(4-chlorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}-N-(2,4-dimethylphenyl)acetamide)




